Imidazo[1,2-a]pyridine-2,6-dicarbonitrile
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Overview
Description
Imidazo[1,2-a]pyridine-2,6-dicarbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and biological activity, making it a significant target for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-2,6-dicarbonitrile typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the one-pot, three-component reaction involving aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and automated batch reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2,6-dicarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of antituberculosis agents and central nervous system modulators.
Industry: Utilized in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-b]pyridazine
Comparison: Imidazo[1,2-a]pyridine-2,6-dicarbonitrile is unique due to its dicarbonitrile functional groups, which enhance its reactivity and potential for further functionalization. Compared to other imidazo[1,2-a]pyridine derivatives, it offers distinct advantages in terms of its synthetic versatility and biological activity .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7/h1-2,5-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTMWLOCCYJRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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